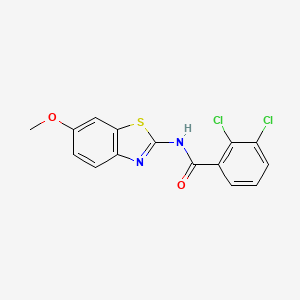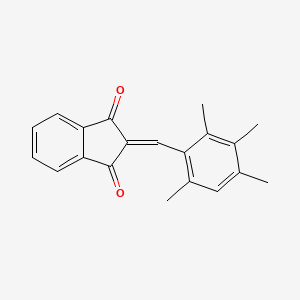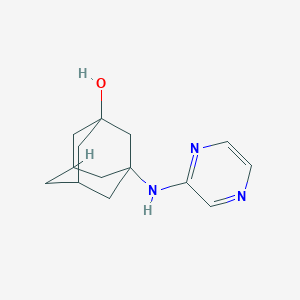![molecular formula C22H34N4O4 B5956767 3-[2-[4-(2-Methoxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-one](/img/structure/B5956767.png)
3-[2-[4-(2-Methoxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[4-(2-Methoxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-one is a complex organic compound featuring a piperazine ring, which is a common structural motif in pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(2-Methoxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-one typically involves multiple steps. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often involve the use of formaldehyde and a secondary amine in an acidic environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-[2-[4-(2-Methoxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
科学研究应用
3-[2-[4-(2-Methoxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for 3-[2-[4-(2-Methoxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its ability to bind to receptors or enzymes. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
3-[2-[4-(2-Methoxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
3-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O4/c1-17-14-18(4-5-20(17)30-3)16-26-7-6-23-22(28)19(26)15-21(27)25-10-8-24(9-11-25)12-13-29-2/h4-5,14,19H,6-13,15-16H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJNRWPDWOOXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)N3CCN(CC3)CCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(4-fluorobenzyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5956689.png)
![[3-benzyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5956692.png)


![N-(4'-methoxy-2-biphenylyl)-1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinecarboxamide](/img/structure/B5956718.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5956723.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5956735.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5956738.png)

![6-Methoxy-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5956751.png)
![2-(2-chlorophenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B5956762.png)
![4-(2-CHLORO-6-FLUOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B5956771.png)
![3-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-methylbenzoic acid](/img/structure/B5956772.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5956778.png)
